6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
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Overview
Description
6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C7H5ClF3N3O It is characterized by the presence of a pyridazine ring substituted with a chloro group and a trifluoroethyl group
Scientific Research Applications
6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Trifluoromethylpyridines, which include “6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide”, have been widely studied in drug molecules and have good biological activity . They have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound shares a similar pyridazine core but differs in the substituents attached to the ring.
6-chloropyridazine-3-carboxylic acid: This is a precursor in the synthesis of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide and has similar chemical properties.
Uniqueness
This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other pyridazine derivatives.
Properties
IUPAC Name |
6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-5-2-1-4(13-14-5)6(15)12-3-7(9,10)11/h1-2H,3H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHCAVJKNYOJAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NCC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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